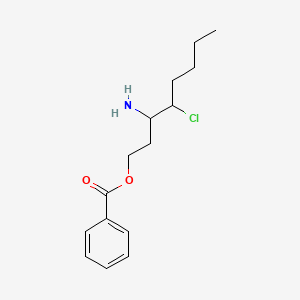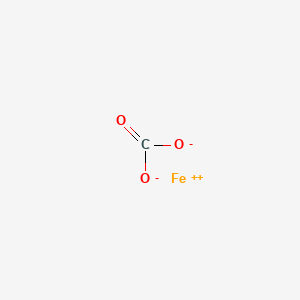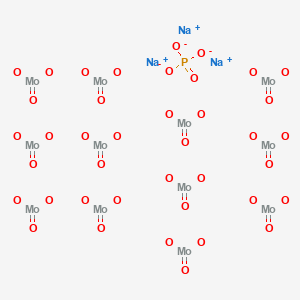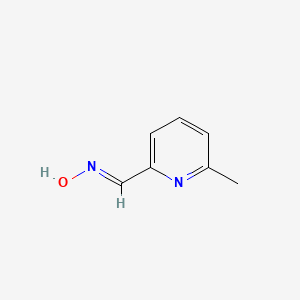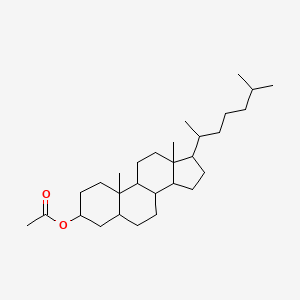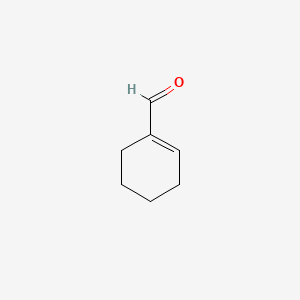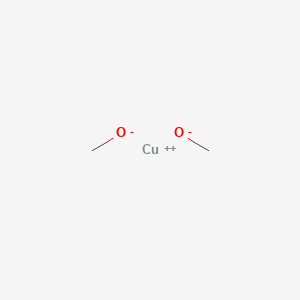
メタノール銅(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;methanolate is an inorganic compound with the chemical formula Cu(OCH₃)₂. It is a blue to green crystalline powder that is sensitive to moisture and reacts with water. This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions.
科学的研究の応用
Copper;methanolate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-oxygen bonds.
Biology: Copper;methanolate is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a precursor for other copper-based compounds.
作用機序
Target of Action
Copper(II) methoxide primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it essential for maintaining life processes.
Biochemical Pathways
Copper is an essential nutrient for plant growth and development. It serves as a constituent element or enzyme cofactor that participates in various biochemical pathways and plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems . .
Pharmacokinetics
It’s known that copper compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in bile .
Result of Action
Copper compounds generally have a broad range of effects, including promoting angiogenesis, influencing gene expression, and inducing oxidative stress .
Action Environment
Copper(II) methoxide is sensitive to moisture . It reacts with water, resulting in the formation of mononuclear copper(II) hydroxide complexes . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity.
準備方法
Synthetic Routes and Reaction Conditions: Copper;methanolate can be synthesized through the reaction of copper(II) acetate monohydrate with methanol under solventothermal conditions. The reaction typically involves heating the mixture to facilitate the formation of the methoxide compound .
Industrial Production Methods: In industrial settings, Copper;methanolate is produced by reacting copper(II) sulfate with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Types of Reactions:
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: Copper;methanolate can participate in substitution reactions, where the methoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Water is a common reagent used to oxidize Copper;methanolate to copper(II) hydroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Various organic ligands can be used to replace the methoxide groups.
Major Products Formed:
Oxidation: Copper(II) hydroxide.
Reduction: Copper(I) compounds.
Substitution: Copper complexes with different organic ligands.
類似化合物との比較
- Copper(II) acetate
- Copper(II) ethylacetoacetate
- Copper(II) tert-butylacetoacetate
Comparison: Copper;methanolate is unique due to its methoxide ligands, which provide distinct reactivity compared to other copper(II) compounds. For instance, Copper(II) acetate is commonly used in oxidation reactions, while Copper;methanolate is more versatile in catalyzing carbon-oxygen bond formation .
特性
IUPAC Name |
copper;methanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3O.Cu/c2*1-2;/h2*1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNQPTYHFBBKFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CuO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-54-9 |
Source


|
| Record name | Copper(II) methoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)
